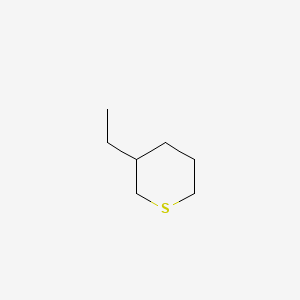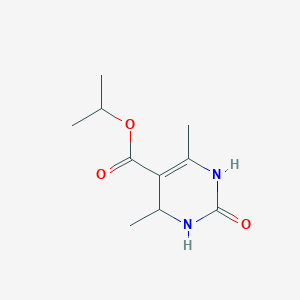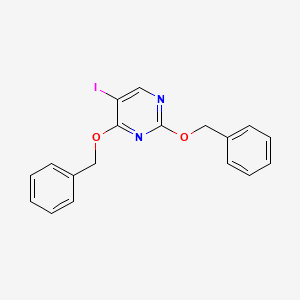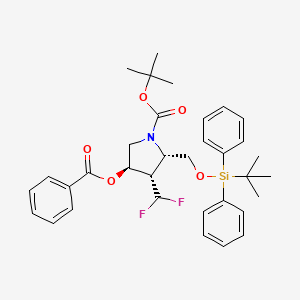
S-(4-Methylcyclohex-3-en-1-yl) 2H-isoindole-2-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Methylcyclohex-3-en-1-yl) 2H-isoindole-2-carbothioate: is an organic compound that features a unique combination of a cyclohexene ring and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methylcyclohex-3-en-1-yl) 2H-isoindole-2-carbothioate typically involves the reaction of 4-methylcyclohex-3-en-1-yl with 2H-isoindole-2-carbothioate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioester group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thioesters.
Substitution: Various substituted isoindole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which S-(4-Methylcyclohex-3-en-1-yl) 2H-isoindole-2-carbothioate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Methylcyclohexene: A simpler compound with a similar cyclohexene ring structure.
Isoindole derivatives: Compounds with the isoindole moiety, which may have different substituents.
Uniqueness: S-(4-Methylcyclohex-3-en-1-yl) 2H-isoindole-2-carbothioate is unique due to its combination of a cyclohexene ring and an isoindole moiety, which imparts specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H17NOS |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
S-(4-methylcyclohex-3-en-1-yl) isoindole-2-carbothioate |
InChI |
InChI=1S/C16H17NOS/c1-12-6-8-15(9-7-12)19-16(18)17-10-13-4-2-3-5-14(13)11-17/h2-6,10-11,15H,7-9H2,1H3 |
Clé InChI |
ZYKCFZPYZHZDJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)SC(=O)N2C=C3C=CC=CC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)

![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)

![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)



![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)
